molecular formula C13H13N3O3S B4012866 N-(2-methoxybenzyl)-N'-1,3-thiazol-2-ylethanediamide

N-(2-methoxybenzyl)-N'-1,3-thiazol-2-ylethanediamide

Cat. No. B4012866
M. Wt: 291.33 g/mol
InChI Key: ZYTYFBOJCBFBIF-UHFFFAOYSA-N
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Description

"N-(2-methoxybenzyl)-N'-1,3-thiazol-2-ylethanediamide" is a compound of interest due to its potential applications in various fields of chemistry and biology. The compound is characterized by the presence of a thiazole ring, which is a common motif in many biologically active molecules.

Synthesis Analysis

The synthesis of related compounds often involves novel one-pot reactions or specific conditions that lead to the desired product with high specificity. For instance, compounds with similar structural features have been synthesized through reactions involving specific precursors and conditions that ensure the formation of the thiazole ring and the attachment of the methoxybenzyl group (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds with thiazole rings and methoxybenzyl groups has been analyzed using techniques such as X-ray crystallography, which provides insights into the coplanarity of the molecule and the specific interactions within the crystal structure (Lough et al., 2010).

Chemical Reactions and Properties

Chemical properties of such compounds include their reactivity in forming complexes and their behavior in catalytic cycles. For example, some compounds exhibit fluorescence properties when forming complexes with metals, which can be leveraged for various applications (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Studies have shown that modifications to the structure can significantly affect these properties, influencing their potential applications (Banu et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, are fundamental aspects that determine the compound's utility in synthesis and its biological activity. The presence of functional groups such as the methoxybenzyl or thiazolyl moiety plays a significant role in these reactions, impacting the compound's overall chemical behavior (Karrouchi et al., 2021).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-10-5-3-2-4-9(10)8-15-11(17)12(18)16-13-14-6-7-20-13/h2-7H,8H2,1H3,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYFBOJCBFBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxybenzyl)-N'-1,3-thiazol-2-ylethanediamide
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